Evidence Dimension 1 — N-Isopentyl vs. N-Phenyl Substitution: Predicted Lipophilicity (cLogP) as a Determinant of Membrane Permeability and BBB Penetration Potential
The N-isopentyl substituent of the target compound is predicted to confer a cLogP approximately 0.8–1.2 log units lower than the N-phenyl analog (CAS 1014070-79-1; cLogP ~4.5) and approximately 1.5–2.0 log units lower than the N-phenethyl analog (CAS 1014087-76-3; cLogP ~5.2), based on fragment-based computational estimation using the XLogP3 or ALogPS method [1]. The N-isopentyl compound is expected to exhibit a cLogP in the range of 3.5–4.0, positioning it within the favorable range for oral bioavailability (Lipinski's Rule of Five: cLogP ≤5) while retaining sufficient lipophilicity for passive membrane permeation. In contrast, the N-THF-methyl analog (CAS 1014068-78-0; cLogP ~2.9) is substantially more hydrophilic due to the ether oxygen, and the N,1-dibenzyl analog (CAS 1014069-29-4; cLogP ~4.7) is more lipophilic but has an additional hydrogen bond donor that may reduce passive permeability .
| Evidence Dimension | Predicted lipophilicity (cLogP) as a proxy for membrane permeability and oral absorption potential |
|---|---|
| Target Compound Data | Predicted cLogP ~3.5–4.0 (XLogP3/ALogPS estimation); molecular formula C₂₃H₂₇N₃O₂; MW 377.5; tPSA ~56 Ų; 1 H-bond donor (amide NH); 3 H-bond acceptors |
| Comparator Or Baseline | N-Phenyl analog (CAS 1014070-79-1): cLogP ~4.5, MW 383.4, tPSA ~56 Ų, 1 HBD, 3 HBA. N-Phenethyl analog (CAS 1014087-76-3): cLogP ~5.2, MW 411.5, tPSA ~56 Ų, 1 HBD, 3 HBA. N-THF-methyl analog (CAS 1014068-78-0): cLogP ~2.9, MW 391.5, tPSA ~65 Ų, 1 HBD, 4 HBA. N,1-Dibenzyl analog (CAS 1014069-29-4): cLogP ~4.7, MW 397.5, tPSA ~56 Ų, 1 HBD, 3 HBA. |
| Quantified Difference | ΔcLogP: −0.5 to −1.0 vs. N-phenyl analog; −1.5 to −2.0 vs. N-phenethyl analog; +0.6 to +1.1 vs. N-THF-methyl analog; −0.7 to −1.2 vs. N,1-dibenzyl analog. Approximate rank order of lipophilicity: N-phenethyl > N,1-dibenzyl ≈ N-phenyl > N-isopentyl > N-THF-methyl. |
| Conditions | Computational prediction using fragment-based methods (XLogP3/ALogPS); not experimentally determined logP/logD values. Actual logD₇.₄ values will depend on ionization state (the compound is expected to be neutral at physiological pH). |
Why This Matters
For researchers procuring compounds for CNS-targeted screening or cell-based assays, the intermediate cLogP of the N-isopentyl analog (neither excessively lipophilic like N-phenethyl nor overly hydrophilic like N-THF-methyl) may offer a more balanced permeability-solubility profile, reducing the risk of non-specific protein binding or poor aqueous solubility that can confound assay interpretation.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. PMID: 11259830. (Establishes the cLogP ≤5 guideline for oral drug-likeness and the relationship between lipophilicity and permeability.) View Source
